

6,7-Difluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	6,7-Difluoroquinolin-4-OL
CAS No.:	727683-58-1
Cat. No.:	B11075525

[Get Quote](#)

Introduction

6,7-Difluoroquinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinolinone family. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The quinoline scaffold itself is a prominent pharmacophore found in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of **6,7-Difluoroquinolin-4-ol**, including its chemical identifiers, a plausible synthetic pathway, and its potential applications in research and drug development, with a focus on the underlying scientific principles.

Core Identifiers of 6,7-Difluoroquinolin-4-ol

A precise understanding of a compound's identifiers is fundamental for accurate documentation, procurement, and regulatory compliance.

Identifier	Value
CAS Number	727683-58-1
Molecular Formula	C ₉ H ₅ F ₂ NO
Molecular Weight	181.14 g/mol
IUPAC Name	6,7-Difluoro-1H-quinolin-4-one
Canonical SMILES	<chem>C1=C(C=C2C(=C1F)C(=O)C=CN2)F</chem>

Synthesis of 6,7-Difluoroquinolin-4-ol: A Mechanistic Perspective

The synthesis of **6,7-Difluoroquinolin-4-ol** can be achieved through established methodologies for quinoline ring formation, most notably the Gould-Jacobs reaction or the Conrad-Limpach synthesis. These methods rely on the condensation of an appropriately substituted aniline with a β -ketoester or its equivalent, followed by a high-temperature cyclization. The choice of a high-boiling point solvent in the cyclization step is critical to provide the necessary activation energy for the intramolecular reaction to proceed efficiently.

A plausible and commonly employed synthetic route involves a two-step process:

- Condensation: Reaction of 3,4-difluoroaniline with diethyl malonate.
- Thermal Cyclization: Intramolecular ring closure of the resulting intermediate to form the quinolinone ring system.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol outlines a general procedure for the synthesis of **6,7-Difluoroquinolin-4-ol**, based on established chemical principles for similar quinolone syntheses. Note: This is a representative protocol and may require optimization.

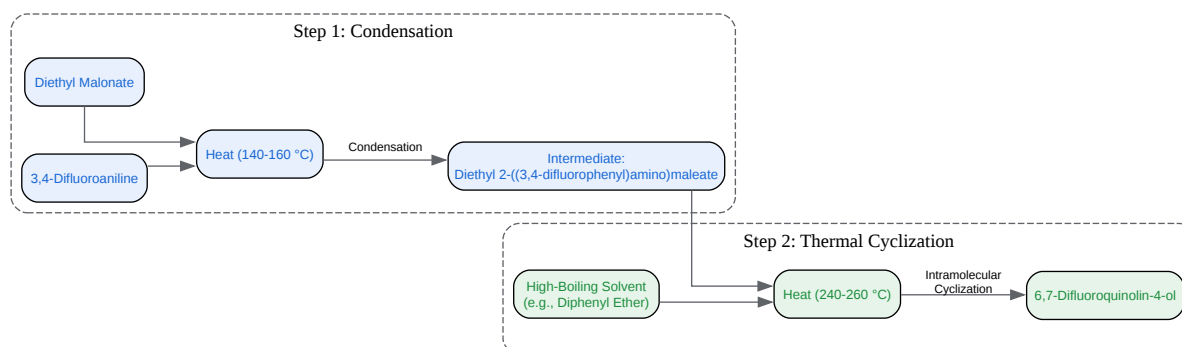
Step 1: Synthesis of Diethyl 2-((3,4-difluorophenyl)amino)maleate (Intermediate)

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).
- The reaction can be performed neat or in a suitable high-boiling point solvent (e.g., diphenyl ether).
- Heat the mixture at a temperature sufficient to drive off the ethanol byproduct, typically in the range of 140-160 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, the reaction mixture is cooled, and the intermediate can be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization to **6,7-Difluoroquinolin-4-ol**

- The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
- The mixture is heated to a high temperature, typically around 240-260 °C, with vigorous stirring.
- The high temperature facilitates the intramolecular cyclization and elimination of ethanol to form the stable quinolinone ring.
- The reaction is maintained at this temperature for 30-60 minutes.
- Upon cooling, the product precipitates out of the solvent.
- The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling point solvent, and dried under vacuum.

Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6,7-Difluoroquinolin-4-ol**.

Spectroscopic Characterization

While specific experimental spectra for **6,7-Difluoroquinolin-4-ol** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine substituents. Signals for the protons at positions 2, 3, 5, and 8 would be anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The N-H proton of the quinolinone tautomer would likely appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbons directly attached to fluorine atoms (C-6 and C-7)

will exhibit characteristic large one-bond carbon-fluorine coupling constants ($^1J_{CF}$). The carbonyl carbon (C-4) is expected to resonate at a downfield chemical shift (typically δ 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **6,7-Difluoroquinolin-4-ol** is predicted to exhibit characteristic absorption bands corresponding to its functional groups:

Wavenumber Range (cm ⁻¹)	Vibration	Functional Group
3200-2800 (broad)	N-H Stretch	Amide (in quinolinone tautomer)
1650-1630	C=O Stretch	Amide I band
1620-1580	C=C Stretch	Aromatic ring
1250-1000	C-F Stretch	Aryl-Fluorine

Mass Spectrometry (MS)

In a mass spectrum, **6,7-Difluoroquinolin-4-ol** is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (181.14). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Potential Applications in Research and Drug Development

The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, with applications spanning various therapeutic areas.^[1] While specific biological activity data for **6,7-Difluoroquinolin-4-ol** is limited in publicly available literature, its structural features suggest several promising avenues for investigation:

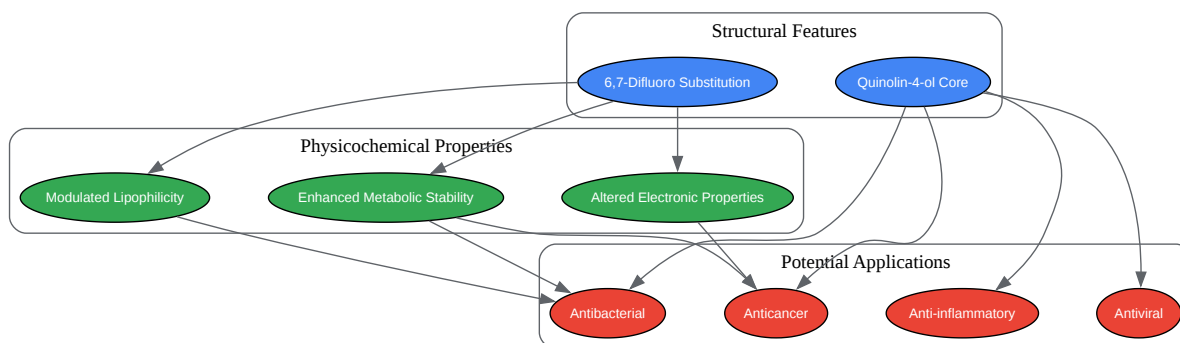
- **Antibacterial Agents:** Fluoroquinolones are well-known for their antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV. The 6,7-difluoro

substitution pattern is a key feature in many potent antibacterial agents.

- Anticancer Agents: Certain quinoline derivatives have demonstrated significant anticancer activity through mechanisms such as topoisomerase inhibition and induction of apoptosis.[1]
- Antiviral and Anti-inflammatory Agents: The quinoline nucleus has been explored for the development of antiviral and anti-inflammatory drugs.[1]

The 6,7-difluoro substitution can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical modification and biological evaluation.

Logical Relationship of Properties and Applications



[Click to download full resolution via product page](#)

Caption: Interplay of structure, properties, and applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **6,7-Difluoroquinolin-4-ol**. While a specific Safety Data Sheet (SDS) is not widely available,

general safety guidelines for related fluoroaromatic and quinoline compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6,7-Difluoroquinolin-4-ol represents a valuable building block for medicinal chemistry and drug discovery. Its fluorinated quinoline core provides a foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its key identifiers, a plausible synthetic strategy, predicted spectroscopic characteristics, and potential areas of application. Further research into the specific biological activities and optimization of its synthesis will undoubtedly continue to unlock the full potential of this and related compounds.

References

As comprehensive, specific literature for **6,7-Difluoroquinolin-4-ol** is limited, this reference list includes sources for analogous compounds and general methodologies.

- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. [[Link](#)]
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). 6-Fluoroquinolin-4-ol. National Center for Biotechnology Information. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. tcichemicals.com](https://www.tcichemicals.com) [tcichemicals.com]
- To cite this document: BenchChem. [6,7-Difluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11075525/docs#6-7-difluoroquinolin-4-ol-a-comprehensive-technical-guide-for-researchers\]](https://www.benchchem.com/product/b11075525/docs#6-7-difluoroquinolin-4-ol-a-comprehensive-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check